2-Methylpyridine-4-carbothioamide 2-Methylpyridine-4-carbothioamide An derivative of Ethionamide. Ethionamide is an antibiotic used in the treatment of tuberculosis.
Brand Name: Vulcanchem
CAS No.: 3390-77-0
VCID: VC21350129
InChI: InChI=1S/C7H8N2S/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10)
SMILES: CC1=NC=CC(=C1)C(=S)N
Molecular Formula: C7H8N2S
Molecular Weight: 152.22 g/mol

2-Methylpyridine-4-carbothioamide

CAS No.: 3390-77-0

Cat. No.: VC21350129

Molecular Formula: C7H8N2S

Molecular Weight: 152.22 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Methylpyridine-4-carbothioamide - 3390-77-0

CAS No. 3390-77-0
Molecular Formula C7H8N2S
Molecular Weight 152.22 g/mol
IUPAC Name 2-methylpyridine-4-carbothioamide
Standard InChI InChI=1S/C7H8N2S/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10)
Standard InChI Key WPZPVMMGTQFGJI-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)C(=S)N
Canonical SMILES CC1=NC=CC(=C1)C(=S)N
Appearance Solid powder

Synthesis Pathways

The synthesis of 2-Methylpyridine-4-carbothioamide typically involves the following steps:

  • Starting Material: The reaction begins with 2-methyl-4-chloropyridine or similar pyridine derivatives.

  • Thioamide Formation: The chlorinated pyridine is treated with thiourea or other sulfur-containing reagents under basic conditions to introduce the carbothioamide group.

  • Purification: The product is purified using recrystallization or chromatographic techniques.

This process ensures high yields and purity, making the compound suitable for further applications.

Applications in Medicinal Chemistry

2-Methylpyridine-4-carbothioamide has been explored as a building block for synthesizing biologically active compounds due to its ability to interact with biological targets. Below are some of its key applications:

  • Antibacterial Agents: Compounds derived from pyridine-carbothioamides have shown efficacy against resistant bacterial strains, such as Escherichia coli producing extended-spectrum β-lactamases (ESBLs). These derivatives inhibit bacterial enzymes through hydrogen bonding and hydrophobic interactions .

  • Antiviral Research: Pyridine-based compounds have been studied for their potential to inhibit viral polymerases, particularly in influenza research .

  • Coordination Chemistry: The thioamide group can coordinate with transition metals, enabling the synthesis of metal-organic frameworks (MOFs) and catalysts.

Biological Activity

Studies on related compounds suggest that derivatives of 2-Methylpyridine-4-carbothioamide exhibit various biological activities:

ActivityDetails
AntibacterialEffective against Gram-positive and Gram-negative bacteria .
AntifungalModerate activity against fungal pathogens .
Enzyme InhibitionPotential inhibitors of β-lactamase enzymes critical for antibiotic resistance .

The biological activity depends on the substituents attached to the pyridine ring and the nature of the carbothioamide group.

Safety and Toxicity

While specific toxicity data for 2-Methylpyridine-4-carbothioamide is limited, general precautions include:

  • Avoiding inhalation or direct skin contact.

  • Conducting experiments under controlled laboratory conditions.

  • Performing detailed toxicity studies before clinical applications.

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